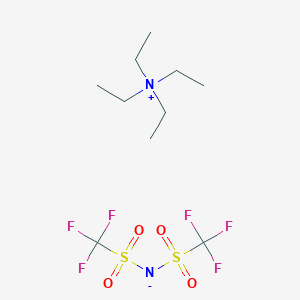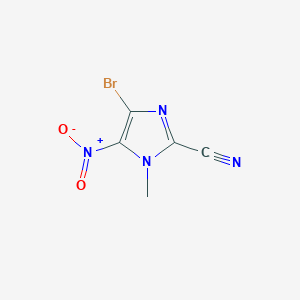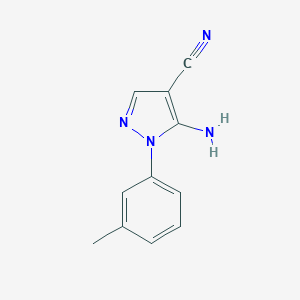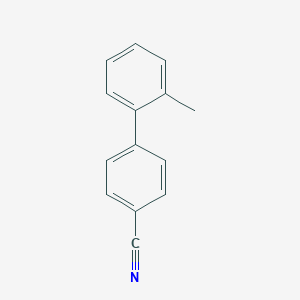
4-(2-甲苯基)苯甲腈
描述
Synthesis Analysis
The synthesis of 4-(2-Methylphenyl)benzonitrile derivatives involves multiple steps, including condensation reactions, cyclizations, and the use of directing groups in catalyzed cyanations. For example, Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with bent-core structures, showing the versatility of benzonitriles in forming compounds with significant liquid crystalline behavior and photophysical properties (Ahipa, T. N., Kumar, Vijith, Rao, D. S. S., Prasad, S. K., & Adhikari, A., 2014). Similarly, Dong et al. (2015) reported a rhodium-catalyzed cyanation method to synthesize 2-(alkylamino)benzonitriles, showcasing an innovative approach to directly functionalize aromatic C-H bonds (Dong, J., Wu, Zhong-Qian, Liu, Zhengyi, Liu, Ping, & Sun, P., 2015).
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. The structure is often characterized by non-planar geometries and the presence of nonconventional H-bond interactions, contributing to their liquid crystalline phases and photophysical behaviors. Techert and Zachariasse (2004) provided insights into the molecular structure of photoexcited crystalline benzonitriles, revealing changes in the torsional angles that influence their excited-state properties (Techert, S. & Zachariasse, K., 2004).
Chemical Reactions and Properties
Benzonitriles participate in various chemical reactions, including cyanation, condensation, and addition reactions, to form a wide range of derivatives. For instance, Collins et al. (1972) explored the reactions of methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-α-D-hex-2-enopyranoside with different reagents, demonstrating the versatility of benzonitrile derivatives in synthetic chemistry (Collins, P., Gardiner, D., Kumar, S., & Overend, W., 1972).
科学研究应用
抗癌活性:Bera 等人(2021 年)的一项研究合成了一种衍生自 4-(2-溴乙酰基)苯甲腈的配体,该配体对 U937 人类单核细胞表现出潜在的抗癌活性。这突出了苯甲腈衍生物在开发新的抗癌剂中的应用 (Bera 等人,2021)。
HIV-1 逆转录酶抑制剂:发现苯甲腈衍生物是二芳基嘧啶 HIV-1 逆转录酶抑制剂合成中的重要中间体,表明其与抗病毒药物开发相关 (Ju 秀丽,2015)。
高压锂离子电池:Huang 等人(2014 年)的研究使用 4-(三氟甲基)-苯甲腈作为新型电解质添加剂,以提高高压锂离子电池中 LiNi 0.5 Mn 1.5 O 4 正极的循环稳定性 (Huang 等人,2014)。
非线性光学 (NLO) 应用:Mydlova 等人(2020 年)研究了基于 (-1-氰基乙烯基)苯甲腈的分子用于 NLO 应用。他们评估了这些化合物的线性和非线性光学性质,展示了它们在光子学和光电子学中的潜力 (Mydlova 等人,2020)。
丙型肝炎病毒 (HCV) 抑制剂:Jiang 等人(2020 年)发现了一种基于 2-((4-芳基哌嗪-1-基)甲基)苯甲腈的新型支架,对 HCV 具有显着的抗病毒活性,突出了该化合物在抗病毒药物开发中的治疗潜力 (Jiang 等人,2020)。
有机合成中的催化:Dong 等人(2015 年)展示了使用铑 (III) 催化的氰化过程生成 2-(烷基氨基)苯甲腈,这是有机合成中的有价值的中间体 (Dong 等人,2015)。
生物转化研究:Dadd 等人(2001 年)探索了细菌红球菌罗多球菌对氰基甲基苯甲腈化合物的生物转化,这对于了解环境中微生物对腈类化合物降解具有重要意义 (Dadd 等人,2001)。
未来方向
While specific future directions for “4-(2-Methylphenyl)benzonitrile” were not found, it’s worth noting that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “4-(2-Methylphenyl)benzonitrile” and similar compounds could have potential uses in the development of new drugs.
属性
IUPAC Name |
4-(2-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHRYFSZWZHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362646 | |
| Record name | 4-(2-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)benzonitrile | |
CAS RN |
189828-30-6 | |
| Record name | 4-(2-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

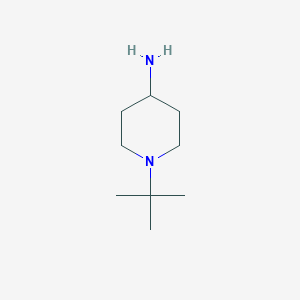
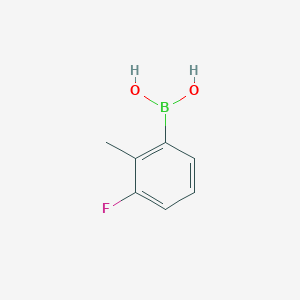
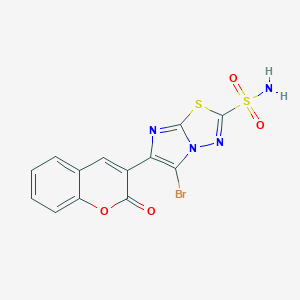
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
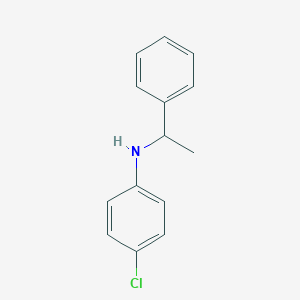
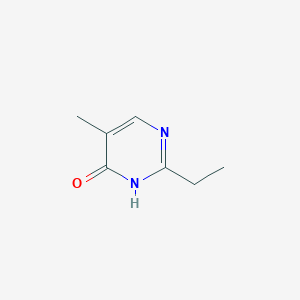
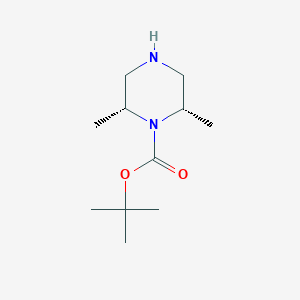
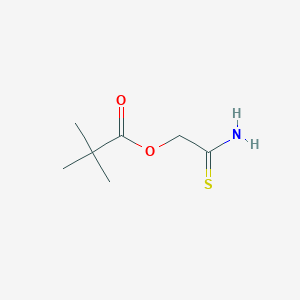
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
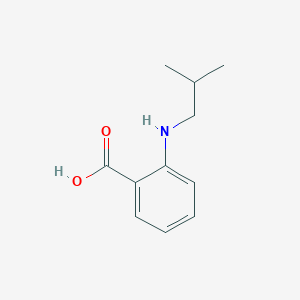
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
